![molecular formula C24H29N3O2 B2628707 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide CAS No. 941980-19-4](/img/structure/B2628707.png)
2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
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Overview
Description
“2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide” is an effective human carbonic anhydrase (hCA) inhibitor . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .
Molecular Structure Analysis
The crystal structures of this compound in complex with the ubiquitous hCA II and the brain-associated hCA VII have been reported . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .Scientific Research Applications
Potential Therapeutic Applications
Novel Sedative Hypnotics : Compounds like Zaleplon, a non-benzodiazepine sedative hypnotic, are used in the treatment of insomnia. Research indicates that these compounds are recognized by animals as benzodiazepine agents, suggesting their potential utility in sleep disorders (Heydorn, 2000).
Bioactive Diketopiperazines : 2,5-Diketopiperazines (DKPs) demonstrate diverse bioactivities, including anti-tumor, neuroprotective, and antimicrobial effects. These findings indicate the broad therapeutic potential of compounds within this class (Wang et al., 2013).
DNA Interaction : Studies on Hoechst 33258 and analogues, which bind strongly to DNA, reveal applications in chromosome analysis and as potential radioprotectors and topoisomerase inhibitors. Such compounds provide a basis for drug design aimed at DNA interaction (Issar & Kakkar, 2013).
Pharmacokinetic Enhancements
- Cytochrome P450 Inhibition : Research into chemical inhibitors of cytochrome P450 isoforms, crucial for drug metabolism, highlights the importance of selectivity in avoiding drug-drug interactions. Such studies are vital for the safe use of new therapeutic agents (Khojasteh et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is human carbonic anhydrase (hCA). This compound is an effective inhibitor of hCA, designed using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .
Mode of Action
The compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide interacts with its target, hCA, by forming a complex. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The compound 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide affects the carbonic anhydrase pathway. Carbonic anhydrases are zinc-containing enzymes, which catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . By inhibiting these enzymes, the compound can disrupt this pathway and its downstream effects.
Pharmacokinetics
Similar compounds are known to be extensively metabolized by cytochrome p450 3a4 . . These factors can impact the bioavailability of the compound.
Result of Action
The result of the action of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is the inhibition of human carbonic anhydrase. This inhibition can disrupt the normal function of these enzymes, leading to changes at the molecular and cellular level .
Action Environment
The action of 2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide can be influenced by various environmental factors. For instance, the presence of other compounds that are metabolized by cytochrome P450 3A4 could affect the metabolism and efficacy of this compound . Additionally, factors that alter the function of efflux transporters could impact the compound’s ability to penetrate the brain .
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(25-21-13-7-8-14-21)24(29)27-17-15-26(16-18-27)22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOKOLZLIYIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydrylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide |
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